6-chloro-N-(oxan-4-yl)pyrazin-2-amine is a chemical compound characterized by its unique pyrazine structure, which includes a chlorine atom and an oxan-4-yl substituent. This compound belongs to the class of pyrazine derivatives, known for their diverse biological activities, making them significant in medicinal chemistry and other scientific fields. The compound is recognized for its potential applications in pharmaceuticals, particularly in the development of therapeutic agents due to its biological properties.
The compound can be synthesized through specific chemical reactions involving 6-chloropyrazine-2-amine and oxan-4-yl derivatives. It is commercially available from various chemical suppliers, including Benchchem and Molcore, which provide detailed specifications about its synthesis and properties.
6-chloro-N-(oxan-4-yl)pyrazin-2-amine falls under the category of heterocyclic compounds, specifically pyrazine derivatives. Heterocycles are cyclic compounds that contain atoms of at least two different elements as members of their ring(s). The presence of the chlorine atom and the oxan group enhances its reactivity and potential biological activity.
The synthesis of 6-chloro-N-(oxan-4-yl)pyrazin-2-amine typically involves a nucleophilic substitution reaction. In this process, the amine group of 6-chloropyrazine-2-amine reacts with an oxan-4-yl halide. The reaction conditions generally include:
The reaction mechanism involves the nucleophilic attack of the amine on the electrophilic carbon of the oxan halide, leading to the formation of the desired product. The yield and purity can be optimized through careful control of reaction conditions such as temperature, time, and reagent concentrations.
The molecular formula for 6-chloro-N-(oxan-4-yl)pyrazin-2-amine is , with a molecular weight of 213.66 g/mol. The structural representation can be described as follows:
Property | Data |
---|---|
Molecular Formula | C9H12ClN3O |
Molecular Weight | 213.66 g/mol |
IUPAC Name | 6-chloro-N-(oxan-4-yl)pyrazin-2-amine |
InChI | InChI=1S/C9H12ClN3O/c10... |
SMILES | C1COCCC1NC2=CN=CC(=N2)Cl |
The structure features a pyrazine ring with a chlorine atom at the sixth position and an oxan ring attached via an amine linkage at the second position.
The primary chemical reaction involving 6-chloro-N-(oxan-4-yl)pyrazin-2-amine is its formation from 6-chloropyrazine-2-amine through nucleophilic substitution. Additionally, this compound may participate in various chemical reactions characteristic of amines and halides, such as:
The stability and reactivity of 6-chloro-N-(oxan-4-yl)pyrazin-2-amine depend on its functional groups and structural characteristics, making it a versatile intermediate in organic synthesis.
The mechanism of action for 6-chloro-N-(oxan-4-yl)pyrazin-2-amine is primarily related to its interaction with biological targets such as enzymes or receptors. Its potential biological activities include:
Research is ongoing to elucidate the exact molecular pathways involved in these actions.
The physical properties of 6-chloro-N-(oxan-4-yl)pyrazin-2-amine include:
Key chemical properties include:
6-chloro-N-(oxan-4-yl)pyrazin-2-amine has several significant applications in scientific research:
Pyrazine derivatives constitute a privileged scaffold in medicinal chemistry due to their versatile hydrogen-bonding capabilities, electron-deficient aromatic systems, and bioisosteric potential relative to pyridine and pyrimidine rings. These nitrogen-rich heterocycles enable targeted interactions with biological macromolecules, particularly in kinase inhibition and antimicrobial applications [9]. The 6-chloro-N-(oxan-4-yl)pyrazin-2-amine exemplifies this utility, where the chloro substituent at the 6-position serves as a synthetic handle for nucleophilic displacement reactions, facilitating rapid diversification of pharmacophores. Pyrazine cores are recurrent motifs in protein kinase modulators, as evidenced by patented compounds demonstrating efficacy against cyclin-dependent kinase 9 (CDK9) and other oncology targets [4]. Their planar geometry allows deep penetration into hydrophobic enzyme pockets while the ring nitrogen atoms form critical hydrogen bonds with catalytic residues.
Table 1: Therapeutic Applications of Pyrazine Derivatives in Patented Compounds
Compound Class | Biological Target | Therapeutic Area | Patent Reference |
---|---|---|---|
Pyrazine-2-amine derivatives | CDK9 inhibition | Cancer therapeutics | WO2011012661A1 [4] |
Triazolopyrazine-amines | PDE2 inhibition | CNS disorders | US10239882B2 [6] |
Pyrimidine-pyrazine hybrids | Mycobacterium tuberculosis | Anti-infectives | [9] |
The oxan-4-yl (tetrahydropyran-4-yl) group is a conformationally constrained, non-aromatic heterocyclic substituent that profoundly influences the physicochemical and pharmacokinetic properties of drug candidates. Its incorporation in 6-chloro-N-(oxan-4-yl)pyrazin-2-amine enhances metabolic stability by shielding vulnerable amide bonds from hydrolytic enzymes while maintaining water solubility through its oxygen atom [4]. The chair conformation of the tetrahydropyran ring positions the oxygen atom axially, creating a pseudo-crown ether topology that facilitates passive membrane permeability. This stereoelectronic profile is exploited in kinase inhibitor design, where tetrahydropyranyl-containing compounds demonstrate improved blood-brain barrier penetration relative to phenyl-substituted analogs [6]. Structural analyses reveal that the oxan-4-yl group enables favorable ligand-enzyme interactions in deep hydrophobic pockets, as observed in CDK9 inhibition where the ring oxygen forms water-mediated hydrogen bonds with gatekeeper residues [4].
Table 2: Physicochemical Impact of Oxan-4-yl vs. Common Substituents
Substituent | LogP | Aqueous Solubility | Metabolic Stability | Protein Binding Affinity |
---|---|---|---|---|
Oxan-4-yl | 1.2-1.8 | Moderate-High | High | Moderate (KD = 5-10 µM) |
Phenyl | 2.1-2.9 | Low | Low | High (KD = 0.1-1 µM) |
Piperidin-4-yl | 0.8-1.5 | High | Moderate | High (KD = 0.5-2 µM) |
Cyclohexyl | 2.5-3.2 | Very Low | Moderate-High | High (KD = 0.2-0.8 µM) |
Data compiled from patent analyses [4] [6] [7]
Chlorinated pyrazine amines emerged as key intermediates following the discovery of 2-amino-6-chloropyrazine (CAS 118458) as a versatile precursor for nucleophilic aromatic substitution [5]. Early synthetic routes focused on direct chlorination of pyrazine N-oxides, but these suffered from regioselectivity issues. The development of Pd-catalyzed amination in the 2000s revolutionized access to N-alkyl/aryl pyrazinamines, enabling efficient coupling of 6-chloropyrazin-2-amine with sterically hindered partners like oxan-4-amine [4]. Patent WO2011012661A1 (2011) marked a significant milestone by disclosing 6-chloro-N-(heterocycloalkyl)pyrazin-2-amine derivatives as kinase modulators, with the oxan-4-yl variant demonstrating exceptional CDK9 selectivity (IC₅₀ < 100 nM) [4]. This innovation leveraged the chloro group's dual functionality: as a leaving group for derivatization and as an electron-withdrawing moiety to enhance the amine's hydrogen-bond-accepting capacity. Subsequent optimization focused on improving bioavailability through oxan-4-yl incorporation, which reduced crystalline lattice energy and enhanced dissolution rates compared to aliphatic substituents.
Table 3: Historical Milestones in Chlorinated Pyrazine Amine Development
Year | Development | Significance |
---|---|---|
1990s | 2-Amino-6-chloropyrazine commercialization | Provided foundational scaffold for nucleophilic substitution chemistry [5] |
2011 | WO2011012661A1 (Pyridine/pyrazine kinase modulators) | First patent claiming oxan-4-yl substituted chloropyrazinamines for oncology [4] |
2015 | WO2014084778A1 (Pyrimidine-2,4-diamine derivatives) | Expanded applications to solid tumors via kinase inhibition |
2017 | US10239882B2 (PDE2 inhibitors) | Demonstrated CNS penetration potential of oxan-4-yl-pyrazinamines [6] |
The structural evolution of these compounds reflects a strategic shift from planar aromatics to three-dimensional architectures. Modern synthetic approaches employ continuous-flow chemistry to achieve high-temperature cyclization of oxan-4-amine with dichloropyrazines under controlled conditions, minimizing di-substitution byproducts [1]. Recent patents reveal expanded applications beyond oncology, including PDE2 inhibition for neurological disorders, where the oxan-4-yl group's stereochemistry enhances selectivity for brain-enriched phosphodiesterases [6].
CAS No.:
CAS No.: 15565-46-5
CAS No.:
CAS No.:
CAS No.:
CAS No.: 94087-41-9